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molecular formula C7H16N2O B139544 1,3-Dipropylurea CAS No. 623-95-0

1,3-Dipropylurea

Cat. No. B139544
M. Wt: 144.21 g/mol
InChI Key: AWHORBWDEKTQAX-UHFFFAOYSA-N
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Patent
US04031218

Procedure details

1700 g. (98.4%) of product was prepared according to the method of Hayes et al., J. Agr. Food Chem. 17, 1077 (1969) from n-propylisocyanate (1020 g. 12 mole) and n-propylamine (708 g., 4.75 mole).
Quantity
1020 g
Type
reactant
Reaction Step One
Quantity
708 g
Type
reactant
Reaction Step Two
Yield
98.4%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]=[C:5]=[O:6])[CH2:2][CH3:3].[CH2:7]([NH2:10])[CH2:8][CH3:9]>>[CH2:1]([NH:4][C:5]([NH:10][CH2:7][CH2:8][CH3:9])=[O:6])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
1020 g
Type
reactant
Smiles
C(CC)N=C=O
Step Two
Name
Quantity
708 g
Type
reactant
Smiles
C(CC)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)NC(=O)NCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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